molecular formula C15H18FN3O3S B2356238 N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide CAS No. 1281010-78-3

N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide

Cat. No.: B2356238
CAS No.: 1281010-78-3
M. Wt: 339.39
InChI Key: ZWKNEXQCPRUTDW-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyanomethyl group, a fluorobenzenesulfonamido group, and a cyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexane carboxamide core. This can be achieved through the reaction of cyclohexanone with an amine, followed by the introduction of the cyanomethyl group via a nucleophilic substitution reaction. The fluorobenzenesulfonamido group is then attached through a sulfonation reaction, using appropriate sulfonating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-1-(3-chlorobenzenesulfonamido)cyclohexane-1-carboxamide
  • N-(cyanomethyl)-1-(3-bromobenzenesulfonamido)cyclohexane-1-carboxamide
  • N-(cyanomethyl)-1-(3-iodobenzenesulfonamido)cyclohexane-1-carboxamide

Uniqueness

N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide is unique due to the presence of the fluorine atom in the benzenesulfonamido group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its halogenated counterparts.

Properties

IUPAC Name

N-(cyanomethyl)-1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S/c16-12-5-4-6-13(11-12)23(21,22)19-15(7-2-1-3-8-15)14(20)18-10-9-17/h4-6,11,19H,1-3,7-8,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKNEXQCPRUTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NCC#N)NS(=O)(=O)C2=CC=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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